4-(Boc-amino)-5-methylhexanoic acid, also known as (R)-Boc-4-amino-5-methylhexanoic acid, is a chiral compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group at the fourth position of the hexanoic acid chain, which enhances its stability and reactivity in various chemical reactions. It is primarily utilized in medicinal chemistry and peptide synthesis, serving as a crucial building block for more complex molecules.
4-(Boc-amino)-5-methylhexanoic acid is classified under amino acid derivatives and is an important intermediate in organic synthesis. It is sourced from various chemical suppliers and research institutions that specialize in organic compounds and pharmaceutical intermediates. The compound is recognized for its utility in asymmetric synthesis, contributing to the production of chiral compounds essential in drug development.
The synthesis of 4-(Boc-amino)-5-methylhexanoic acid typically involves several key steps:
In industrial settings, the synthesis can be scaled up using automated reactors and continuous flow processes, optimizing reaction conditions for maximum yield and purity. This efficiency makes it suitable for commercial applications.
The molecular structure of 4-(Boc-amino)-5-methylhexanoic acid can be represented as follows:
4-(Boc-amino)-5-methylhexanoic acid can undergo several chemical reactions:
The deprotection reaction is crucial for activating the amino group for subsequent reactions, making it a versatile intermediate in peptide synthesis .
The mechanism of action of 4-(Boc-amino)-5-methylhexanoic acid primarily involves its role as a substrate or inhibitor in enzymatic reactions when incorporated into peptides or proteins. As a prodrug, it may undergo hydrolysis to release the active compound, which then interacts with biological targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects .
The compound exhibits specific optical rotation characteristics, with (C=1 in methanol), indicating its chiral nature .
4-(Boc-amino)-5-methylhexanoic acid has several scientific uses:
The stereocontrolled synthesis of 4-(Boc-amino)-5-methylhexanoic acid [(R)-Boc-γ-L-valine] requires precise chiral induction at the C4 position to maintain enantiomeric integrity during pharmaceutical applications. Chiral pool utilization leverages enantiopure natural products as starting materials, with L-valine derivatives serving as effective precursors. This approach capitalizes on existing stereocenters but requires multi-step transformations to install the γ-amino acid backbone [9] [10]. Alternatively, asymmetric hydrogenation of enol ester precursors using chiral catalysts like DuPhos-Rh complexes achieves >95% enantiomeric excess (ee) under moderate H₂ pressure (50-100 psi), though substrate-specific optimization remains essential [5].
Chiral auxiliary approaches employ Oppolzer’s sultam or Evans’ oxazolidinones to direct stereoselective alkylation. After nucleophilic addition to the C4 position, auxiliary removal yields enantiomerically pure intermediates for Boc protection. A particularly innovative strategy involves cyclopropane ring fusion, where the constrained bicyclic structure enforces stereochemical control during nucleophilic ring-opening reactions. This method enables access to both (R) and (S) configurations but introduces synthetic complexity [1].
Table 1: Stereoselective Methods for 4-Amino-5-methylhexanoic Acid Derivatives
Strategy | Chiral Control Element | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral Pool (L-valine) | Existing α-carbon stereocenter | >99 | 65-70 | Multi-step backbone elongation |
Asymmetric Hydrogenation | DuPhos-Rh catalyst | 92-97 | 85 | Pressure-sensitive substrates |
Evans Auxiliary | Oxazolidinone-directed alkylation | >99 | 78 | Auxiliary installation/removal |
Cyclopropane Fusion | Ring strain-directed opening | 95 | 60 | Synthetic complexity |
Regioselective Boc protection of the primary amine in 4-amino-5-methylhexanoic acid is challenged by competing carboxylate reactivity. Aqueous-phase protection using di-tert-butyl dicarbonate (Boc₂O) with inorganic bases (K₂CO₃) achieves >97% N-selectivity within 2 hours at 0-5°C, preventing di-Boc byproduct formation. This method exploits the higher nucleophilicity of amines versus carboxylates under alkaline conditions [2] [6]. For acid-sensitive substrates, catalyzed protocols employ 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or perchloric acid-silica gel, enabling Boc installation in <30 minutes with 99% regioselectivity at room temperature without racemization [2].
Orthogonal deprotection requires acidic conditions that preserve the acid-labile β-branched backbone. TFA-mediated cleavage (50% in DCM, 25°C, 20 min) quantitatively removes Boc groups while minimizing tert-butyl cation side reactions. For global deprotection, HF/scavenger systems (HF:p-cresol 9:1) simultaneously cleave Boc and resin linkages in solid-phase synthesis without epimerization [3]. The low-high HF protocol further suppresses side reactions: initial low-concentration HF/DMS cleaves benzyl-based protectors via Sₙ2 mechanisms, followed by concentrated HF for resistant groups (e.g., Arg(Tos)) [3].
Table 2: Regioselective Protection/Deprotection Techniques
Technique | Conditions | Selectivity | Yield (%) | Application Scope |
---|---|---|---|---|
Aqueous Boc Protection | Boc₂O, K₂CO₃, H₂O, 0°C | N-only | 95 | Water-soluble intermediates |
HFIP-Catalyzed Protection | Boc₂O, 5 mol% HFIP, DCM, RT | N-only | 98 | Acid-sensitive compounds |
TFA Deprotection | 50% TFA/DCM, 25 min | Complete | Quantitative | Standard peptides |
Low-High HF Cleavage | HF/DMS/p-cresol → HF/p-cresol | Orthogonal | 90 | Complex sequences (Arg, Trp) |
Solid-phase peptide synthesis (SPPS) utilizes MBHA resins (0.5–1.0 mmol/g loading) for C-terminal amide formation, exhibiting superior stability during TFA deprotection compared to BHA analogs. Boc-4-amino-5-methylhexanoic acid is anchored via cesium salt-mediated esterification on Merrifield resin or preformed handle attachment to PAM resin, minimizing racemization [3]. The stepwise elongation employs:
Solution-phase synthesis enables large-scale production (>100g) via continuous flow Hofmann rearrangement: 5-methylhexanoic acid derivatives react with stoichiometric NaOCl in isopropanol/water (5:1) at −10°C, generating the γ-amino acid without epimerization. Subsequent Boc protection achieves 85% overall yield with <0.5% regioisomeric impurities [5]. Advantages include simplified purification and scalability, though intermediate isolation remains necessary.
Hybrid approaches incorporate 4-(Boc-amino)-5-methylhexanoic acid as solution-phase pre-built modules onto resin-bound sequences, circumventing step-yield limitations in long syntheses.
Advanced catalytic systems enhance efficiency in Boc installation:
For deprotection, Lewis acid-assisted Boc cleavage using trimethylsilyl triflate (TMSOTf) in DCM (0°C, 10 min) offers an HF-free alternative, particularly valuable for industrial settings lacking specialized HF equipment [3].
Table 3: Catalytic Systems for Boc Manipulation
Catalyst | Loading | Conditions | Time | Yield/Conversion | Key Advantage |
---|---|---|---|---|---|
[C₄mim]Br Ionic Liquid | 10 mol% | RT, solvent-free | 15 min | 99% | Recyclable, no racemization |
HClO₄-SiO₂ | 5 mol% | RT, solvent-free | 10 min | 97% | Moisture-tolerant |
I₂ | 0.5 mol% | RT, solvent-free | 20 min | 95% | Low-cost catalyst |
TMSOTf (Boc removal) | 1.5 equiv | DCM, 0°C | 10 min | Quantitative | HF alternative |
Scaling 4-(Boc-amino)-5-methylhexanoic acid synthesis faces three primary hurdles: purification bottlenecks, cryogenic requirements, and hazardous reagents. Chromatography-free purification is critical for ton-scale production. Crystallization optimization employs ethyl acetate/hexane (1:4) or aqueous ethanol (30%) to recover high-purity (>97%) product with ≤0.1% residual solvents. Oily impurities are suppressed by controlled antisolvent addition at 45°C followed by slow cooling to −20°C [6].
Hofmann rearrangement scalability requires managing exotherms during NaOCl addition. Continuous flow reactors maintain −10°C via jacketed cooling, reducing impurity generation (e.g., chlorinated byproducts) to <0.3% versus 1.5% in batch reactors [5]. HF handling in SPPS necessitates specialized fluoropolymer equipment, making TFMSA (trifluoromethanesulfonic acid) an alternative for Tos/NO₂ deprotection, though Boc-Arg derivatives still require HF [3].
Cost drivers include:
Table 4: Industrial Synthesis Parameters and Optimization Targets
Process Step | Challenge | Industrial Solution | Cost Impact |
---|---|---|---|
Crystallization | Oily intermediates | Antisolvent (hexane) pulping | +15% yield |
Hofmann Rearrangement | Exotherm/Byproduct formation | Continuous flow at −10°C | −80% impurities |
HF Cleavage | Equipment/toxicity | TFMSA-TFA substitutes* | −$50k capex (vs. HF) |
Boc Protection | Solvent waste | Solvent-free catalysis | −$800/ton waste disposal |
*Except for Arg(Tos)-containing sequences
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7